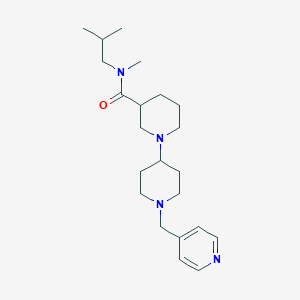
3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as DETA-NO, is a chemical compound that has gained attention in scientific research due to its potential as a nitric oxide donor. Nitric oxide is a molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. DETA-NO has been synthesized and studied for its potential applications in various fields, including biomedical research, drug development, and material science.
Mécanisme D'action
3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile works by releasing nitric oxide, which is a potent signaling molecule that regulates various physiological processes. Nitric oxide activates the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which regulates various downstream signaling pathways. The exact mechanism of action of this compound may vary depending on the specific application and target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress, and inhibit the production of inflammatory cytokines. In vivo studies have shown that it can lower blood pressure, improve vascular function, and reduce the size of tumors in animal models. However, the exact mechanisms underlying these effects are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has several advantages and limitations for use in lab experiments. One advantage is its high stability, which allows for long-term storage and easy handling. It also has a high solubility in water and organic solvents, which makes it easy to dissolve and use in various assays. However, one limitation is its potential toxicity, which may require careful handling and disposal. It is also relatively expensive compared to other nitric oxide donors, which may limit its use in some applications.
Orientations Futures
There are several future directions for research on 3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One area of interest is its potential as a drug candidate for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a precursor for the synthesis of functional materials, such as metal-organic frameworks and nanoparticles. Further studies are needed to optimize its synthesis and explore its potential applications in various fields. Additionally, further studies are needed to elucidate its mechanism of action and its effects on various physiological processes.
Méthodes De Synthèse
3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile can be synthesized through a multistep process that involves the reaction of 2,4-diethoxybenzaldehyde with thiourea to form 2,4-diethoxyphenylthiourea. This intermediate is then reacted with α-bromoacetophenone to form the corresponding chalcone, which is further reacted with ammonium acetate and potassium carbonate to form this compound. The final product can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been studied for its potential applications in various fields of scientific research. In biomedical research, it has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential as a vasodilator, which could be useful in the treatment of cardiovascular diseases such as hypertension and angina. In drug development, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, it has been used as a precursor for the synthesis of various metal-organic frameworks and other functional materials.
Propriétés
IUPAC Name |
(Z)-3-(2,4-diethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-3-25-19-11-10-17(21(13-19)26-4-2)12-18(14-23)22-24-20(15-27-22)16-8-6-5-7-9-16/h5-13,15H,3-4H2,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRHGAKLITZYIT-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B5324193.png)
![2-bromo-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B5324194.png)

![6-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5324199.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5324207.png)
![8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5324216.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methylpentanamide](/img/structure/B5324237.png)
![2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5324238.png)
![2-tert-butyl-6-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5324249.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5324270.png)
![(1R*,2R*)-N-cyclopropyl-2-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5324271.png)